molecular formula C12H12O4 B8621114 methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B8621114
M. Wt: 220.22 g/mol
InChI Key: QWLDPANGSGQCFP-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

A mixture of methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (5.5 g, 25 mmol) in acetic acid (0.64 M) and perchloric acid (14.9 M) was suspended in a pressure vessel and was shook under a hydrogen atmosphere (30 psi) for 4 hours. The mixture was filtered through a pad of celite and washed with chloroform. The organic phase was washed with water (5×) until the pH was neutral, followed with a wash with brine. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by silica gel chromatography (0-100% EtOAc in hexanes) to provide methyl 5-methoxy-2,3-dihydro-1h-indene-2-carboxylate (696) (46%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[CH:7]([C:13]([O:15][CH3:16])=[O:14])[CH2:6]2>C(O)(=O)C.Cl(O)(=O)(=O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([C:13]([O:15][CH3:16])=[O:14])[CH2:6]2

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
COC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl(=O)(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was shook under a hydrogen atmosphere (30 psi) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was suspended in a pressure vessel
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with chloroform
WASH
Type
WASH
Details
The organic phase was washed with water (5×) until the pH
WASH
Type
WASH
Details
a wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (0-100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2CC(CC2=CC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.